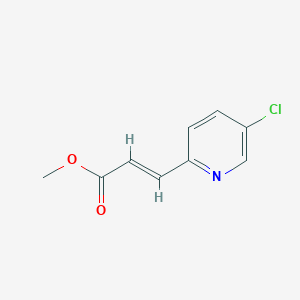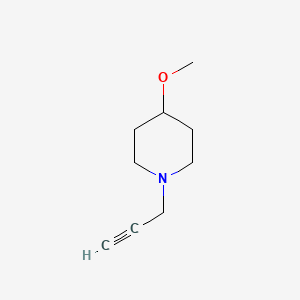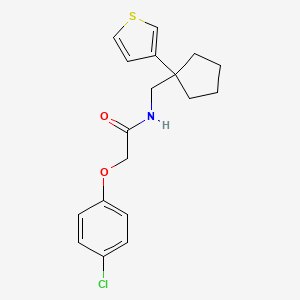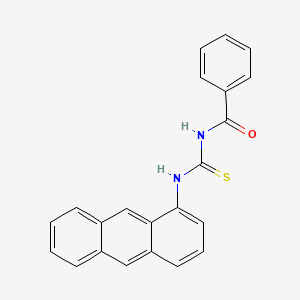
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CPME is a pyridine derivative that belongs to the class of α,β-unsaturated esters.
作用机制
The mechanism of action of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is not fully understood. However, studies have shown that Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is its ease of synthesis and high purity. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is also stable under various conditions, making it suitable for use in a range of lab experiments. However, one limitation of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is that it is relatively expensive compared to other compounds used in medicinal chemistry research.
未来方向
There are several future directions for research on Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate. One area of interest is the development of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate and to identify its molecular targets. Additionally, research on the synthesis of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate derivatives with improved pharmacological properties is warranted.
Conclusion:
In conclusion, Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate can be synthesized using various methods, including the Heck reaction. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in the treatment of inflammatory diseases and cancer. It exhibits a range of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells. Although Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has several advantages for use in lab experiments, it is relatively expensive compared to other compounds. Future research on Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate should focus on the development of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate-based drugs, elucidation of its mechanism of action, and synthesis of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate derivatives with improved pharmacological properties.
合成方法
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most common method for synthesizing Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is the Heck reaction, which involves the coupling of 5-chloro-2-iodopyridine with methyl acrylate in the presence of a palladium catalyst. The reaction occurs under mild conditions and yields high purity Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate.
科学研究应用
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been investigated for its potential use as a building block for the synthesis of bioactive molecules.
属性
IUPAC Name |
methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDMLBMBPQLCO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57804609 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)



![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)

